2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
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Overview
Description
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting cellular processes .
Mode of Action
It’s suggested that similar compounds may inhibit certain enzymes, disrupting normal cellular functions .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to cause changes in cellular processes, potentially leading to cell death .
Preparation Methods
The synthesis of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as tetrabutylammonium fluoride (Bu4NF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound also exhibits significant biological activity but differs in its fluorine substitution pattern.
2-Chloro-4-(dimethylamino)benzaldehyde: While structurally similar, this compound has different functional groups that confer distinct chemical and biological properties.
Biological Activity
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a chlorine atom at the second position, a dimethylamino group at the fourth position, and a fluorine atom at the fifth position, contribute to its potential as an antitumor agent and its role in drug development.
- Molecular Formula : C₆H₇ClFN₃
- Molecular Weight : 175.59 g/mol
The compound's structure allows for various chemical interactions, making it a valuable building block in the synthesis of pharmacologically active molecules.
This compound primarily exhibits its biological activity through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Protein and Nucleic Acid Interactions : Research indicates that the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing important insights into its mechanism of action as an antitumor agent.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Antitumor Activity : The compound has shown promise as an antitumor agent. In vitro studies indicated significant cytotoxic effects against cancer cell lines, with some derivatives undergoing preclinical trials demonstrating therapeutic potential .
- Drug Development : It serves as a precursor in the synthesis of potential antidepressant molecules and other pharmacologically active compounds. Its structural versatility allows for modifications that can enhance efficacy against specific targets.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with related pyrimidine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-5-fluoropyrimidine | Chlorine at position 2, fluorine at position 5 | Lacks dimethylamino group; used in similar applications |
2,4-Dichloro-5-fluoropyrimidine | Two chlorine atoms at positions 2 and 4 | More reactive due to additional chlorine |
4-Chloro-5-fluoro-2-methylpyrimidine | Methyl group at position 2 | Different substitution pattern affecting reactivity |
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | Amino group at position 4 | Potentially different biological activity |
The presence of both chlorine and fluorine enhances the stability and potency of this compound compared to its analogs.
Case Studies and Research Findings
Research has highlighted several case studies involving this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant regression rates in tumor models, underscoring its potential as an effective treatment for various cancers .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed moderate exposure levels and promising oral bioavailability, indicating its suitability for further development as a therapeutic agent .
- Mechanistic Studies : Detailed mechanistic studies have shown that the compound can activate apoptotic pathways in cancer cells, leading to cell death through caspase activation .
Properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFDFGUSBMVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365658 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355829-23-1 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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